molecular formula C15H15N3O4 B4410796 5-nitro-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide

5-nitro-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide

Cat. No. B4410796
M. Wt: 301.30 g/mol
InChI Key: OORUPZVGNHKYDK-UHFFFAOYSA-N
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Description

Nitro-furamide derivatives, including compounds with pyrrolidinyl and phenyl groups, are of significant interest due to their potential pharmaceutical applications and roles in drug design. These compounds often exhibit a range of biological activities, making them valuable for synthesis and study.

Synthesis Analysis

The synthesis of related nitro-furamide derivatives often involves starting from pre-synthesized salts or nitrofuran compounds, followed by reactions with specific amines or amides. For instance, Moreno-Fuquen et al. (2021) report the synthesis of a compound using guanidinium nitrate salt and enaminone, highlighting the importance of precise starting materials and reaction conditions for obtaining the desired nitro-furamide derivatives (Moreno-Fuquen et al., 2021).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray diffraction and spectroscopic methods, reveals the geometry, bonding, and interactions within these compounds. For example, Rahmani et al. (2017) used X-ray powder diffraction and DFT studies to investigate the structure of a nitro-furan derivative, providing insights into the compound's conformation and intermolecular interactions (Rahmani et al., 2017).

Chemical Reactions and Properties

Nitro-furamide derivatives undergo various chemical reactions, including cyclization, nitration, and reactions with different reagents to form new compounds. Shiotani and Taniguchi (1996) discuss reactions such as cyanation, chlorination, and nitration of specific pyridine N-oxides, leading to diverse derivatives with different properties (Shiotani & Taniguchi, 1996).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of nitro-furamide derivatives in different environments. Studies such as those by Michalski et al. (2013) provide detailed vibrational spectroscopy and quantum chemical calculations to analyze the physical characteristics of these compounds (Michalski et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, are essential for potential pharmaceutical applications. Research by Camiolo et al. (2003) on pyrrole 2,5-diamide derivatives shows how modifications to the molecular structure can influence chemical behavior, such as deprotonation in response to specific stimuli (Camiolo et al., 2003).

Future Directions

The future directions for “5-nitro-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide” and similar compounds could involve further exploration of their potential therapeutic uses . The pyrrolidine ring, in particular, is a versatile scaffold that can be used to design new compounds with different biological profiles .

properties

IUPAC Name

5-nitro-N-(2-pyrrolidin-1-ylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c19-15(13-7-8-14(22-13)18(20)21)16-11-5-1-2-6-12(11)17-9-3-4-10-17/h1-2,5-8H,3-4,9-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORUPZVGNHKYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501330126
Record name 5-nitro-N-(2-pyrrolidin-1-ylphenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49817515
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

842118-37-0
Record name 5-nitro-N-(2-pyrrolidin-1-ylphenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-nitro-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide
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